molecular formula C9H10N2O4 B4139196 2-amino-5-ethyl-3-nitrobenzoic acid

2-amino-5-ethyl-3-nitrobenzoic acid

Cat. No.: B4139196
M. Wt: 210.19 g/mol
InChI Key: PHWUPVLTCADCTF-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-3-nitrobenzoic acid is a benzoic acid derivative serving as a versatile building block in organic and medicinal chemistry research. This compound features both an amino and a nitro functional group on the aromatic ring, a structure common in the synthesis of various pharmacologically active molecules and dyes . The ethyl substituent at the 5-position can influence the compound's lipophilicity and steric properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize such aminonitrobenzoic acids as key precursors in heterocyclic chemistry, particularly for the synthesis of quinoline and benzimidazole derivatives . Its planar molecular structure, stabilized by potential intramolecular hydrogen bonding, is a favorable feature in the design of compounds that may interact with biological targets . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-5-ethyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-5-3-6(9(12)13)8(10)7(4-5)11(14)15/h3-4H,2,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWUPVLTCADCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-ethyl-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-amino-5-ethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Another method involves the direct nitration of 5-ethyl-2-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-amino-5-ethyl-3-nitrobenzoic acid may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve recrystallization or chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-ethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 2-amino-5-ethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-amino-5-carboxy-3-nitrobenzoic acid.

Scientific Research Applications

2-amino-5-ethyl-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-3-nitrobenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzyme activity and cellular processes, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Positioning and Functional Group Effects

The biological and chemical properties of nitrobenzoic acid derivatives are highly sensitive to substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
2-Amino-5-ethyl-3-nitrobenzoic acid C₉H₁₀N₂O₄ -NO₂ (3), -NH₂ (2), -CH₂CH₃ (5) Hypothesized: Antimicrobial, enzyme inhibition (inferred from analogs)
5-(Acetylamino)-3-amino-2-nitrobenzoic acid C₉H₉N₃O₅ -NO₂ (2), -NH₂ (3), -NHAc (5) Antimicrobial precursor; differs in acetyl vs. ethyl groups
2-Bromo-5-nitrobenzoic acid C₇H₄BrNO₄ -NO₂ (5), -Br (2) Selective synthesis due to bromine's leaving-group capability
5-(Diethylamino)-2-nitrobenzoic acid C₁₁H₁₄N₂O₄ -NO₂ (2), -N(Et)₂ (5) Enhanced solubility; used in oxidative stress assays
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid C₉H₈N₂O₆ -NO₂ (5), -OH (3), -NHAc (4) Lower analgesic activity vs. amino-substituted analogs
Key Observations:
  • Ethyl vs.
  • Nitro Group Position: Moving the nitro group from position 3 (target compound) to 2 (as in 5-(Diethylamino)-2-nitrobenzoic acid) alters electronic distribution, affecting reactivity in electrophilic substitutions .
  • Halogen vs. Alkyl Substituents : Bromine in 2-Bromo-5-nitrobenzoic acid facilitates nucleophilic displacement, whereas the ethyl group in the target compound may favor steric hindrance or radical-based reactions .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-5-ethyl-3-nitrobenzoic acid, and how can regioselectivity challenges be addressed?

  • Methodological Answer : Nitrobenzoic acid derivatives are typically synthesized via nitration of substituted benzoic acids or reduction of nitro intermediates. For 2-amino-5-ethyl-3-nitrobenzoic acid, a plausible route involves:

Nitration : Introduce the nitro group at the meta position relative to the carboxylic acid group, leveraging steric and electronic directing effects of substituents.

Amination : Use reductive amination or nucleophilic substitution to introduce the amino group at the ortho position.
Challenges include avoiding over-nitration and ensuring regioselectivity. Computational tools like AI-driven retrosynthesis analysis (e.g., Template_relevance Reaxys) can predict viable pathways and optimize reaction conditions .

  • Purification : Column chromatography or recrystallization (using polar aprotic solvents) is recommended, guided by solubility data from analogs like 5-nitro-2-[(3-phenylpropyl)amino]benzoic acid .

Q. Which spectroscopic techniques are most effective for characterizing 2-amino-5-ethyl-3-nitrobenzoic acid, and how should conflicting data be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., nitro groups deshield adjacent protons). Compare with structurally similar compounds like 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzoic acid .
  • IR Spectroscopy : Confirm carboxylic acid (1700–1725 cm⁻¹) and nitro (1520–1560 cm⁻¹) functional groups.
  • Mass Spectrometry : Use high-resolution MS to validate molecular ion peaks and fragmentation patterns.
  • Data Contradictions : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational simulations (DFT-based NMR shift predictions) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) resolve structural ambiguities in derivatives of 2-amino-5-ethyl-3-nitrobenzoic acid?

  • Methodological Answer :
  • Structure Refinement : Use SHELXL for high-resolution refinement, particularly for anisotropic displacement parameters. The program’s robustness in handling twinned data or partial occupancy makes it suitable for nitro-containing compounds .
  • Challenges : Address hydrogen bonding ambiguities (e.g., amino-carboxylic acid interactions) by refining hydrogen atom positions with distance restraints. Compare with databases like the Cambridge Structural Database for nitrobenzoic acid motifs.
  • Validation : Employ tools like PLATON or WinGX for geometry checks and intermolecular interaction analysis .

Q. What computational strategies can predict the reactivity of 2-amino-5-ethyl-3-nitrobenzoic acid in novel synthetic pathways?

  • Methodological Answer :
  • Reactivity Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect can be quantified to anticipate regioselectivity in substitution reactions.
  • Retrosynthesis Tools : Leverage AI platforms (e.g., Reaxys or Pistachio) trained on databases of nitroaromatic reactions. These tools can propose one-step syntheses or identify compatible catalysts .

Q. How should researchers handle discrepancies between experimental and computational data for nitrobenzoic acid derivatives?

  • Methodological Answer :
  • Root-Cause Analysis :

Experimental Errors : Verify purity (HPLC, melting point) and solvent effects (e.g., DMSO-induced shifts in NMR).

Computational Limitations : Assess basis set adequacy (e.g., B3LYP/6-311+G(d,p)) and solvent models (PCM vs. SMD).

  • Case Study : If calculated NMR shifts deviate from observed data (e.g., amino proton environments), re-optimize the molecular geometry or consider tautomeric forms .

Safety and Handling

Q. What safety protocols are critical when handling nitrobenzoic acid derivatives like 2-amino-5-ethyl-3-nitrobenzoic acid?

  • Methodological Answer :
  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particles are generated .
  • Storage : Store in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions. Refer to safety data sheets for sodium salts of nitrobenzoic acids as analogs .

Data Compilation

Property Value/Technique Reference
Molecular Formula C₉H₁₀N₂O₄Analog
Key Functional Groups Carboxylic acid, amino, nitro
Recommended Solvents DMSO, DMF, ethanol
Crystallization Solvents Ethanol/water (7:3 v/v)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-ethyl-3-nitrobenzoic acid
Reactant of Route 2
2-amino-5-ethyl-3-nitrobenzoic acid

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